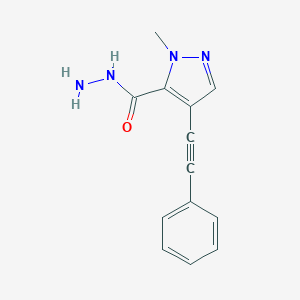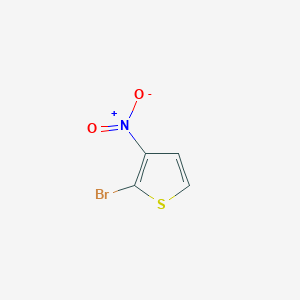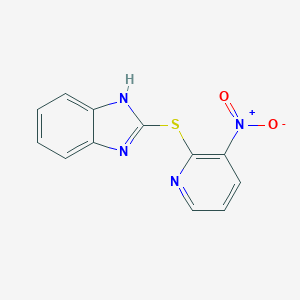
2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a benzimidazole derivative that contains a nitro group and a thiol group attached to the pyridine ring.
Mechanism Of Action
The mechanism of action of 2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole involves the inhibition of specific enzymes or proteins that are involved in the growth or survival of cancer cells or inflammation. The exact mechanism of action is still under investigation, but it is believed to involve the inhibition of protein kinases or the disruption of mitochondrial function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole have been extensively studied in animal models. It has been found to have a low toxicity profile and does not cause significant side effects. Additionally, this compound has been found to have a high bioavailability, which makes it an ideal candidate for further development as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole in lab experiments is its high potency and selectivity towards specific targets. Additionally, this compound has a low toxicity profile and does not cause significant side effects, which makes it an ideal candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low yield of synthesis, which can make it difficult to obtain large quantities for further studies.
Future Directions
There are several future directions for the research on 2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole. One of the major areas of focus is the development of more efficient synthesis methods to obtain larger quantities of this compound. Additionally, further studies are needed to investigate the exact mechanism of action and potential targets for this compound. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer and inflammation.
Synthesis Methods
The synthesis of 2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole involves the reaction of 2-aminopyridine with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis is approximately 50%.
Scientific Research Applications
2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of application is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Additionally, this compound has shown potential as an anti-inflammatory agent, where it can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
properties
CAS RN |
73768-75-9 |
|---|---|
Product Name |
2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
Molecular Formula |
C12H8N4O2S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C12H8N4O2S/c17-16(18)10-6-3-7-13-11(10)19-12-14-8-4-1-2-5-9(8)15-12/h1-7H,(H,14,15) |
InChI Key |
QUKUDQKLVDCAAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-] |
Other CAS RN |
73768-75-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



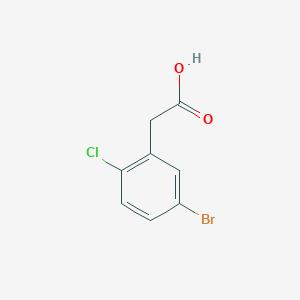
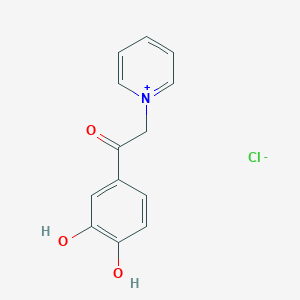
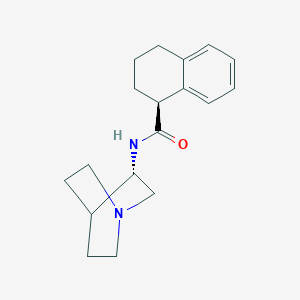
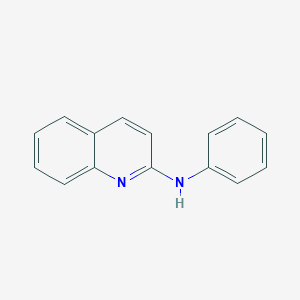
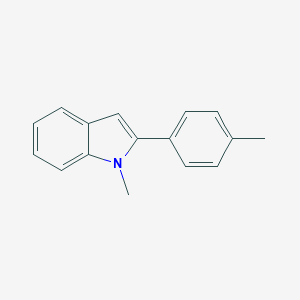
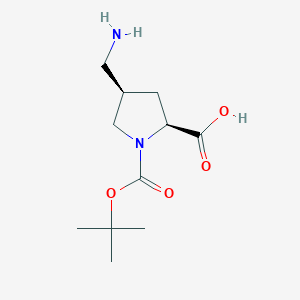
![N-[2-methoxy-4-[(2-phenylacetyl)amino]phenyl]furan-2-carboxamide](/img/structure/B183345.png)
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)
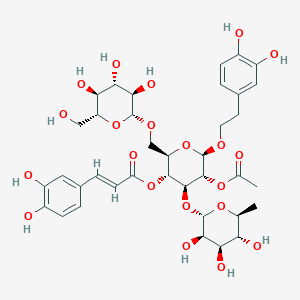
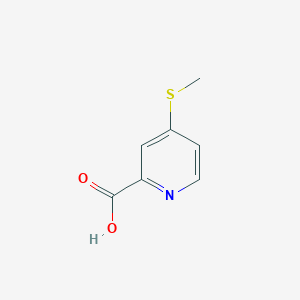
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)

